Paeonolide

Vue d'ensemble

Description

Le paeonolide est un glycoside végétal isolé des racines séchées de Paeonia suffruticosa, une plante largement utilisée en médecine traditionnelle pour ses divers effets bénéfiques . Le this compound a été identifié comme un nouveau régulateur de la sous-unité alpha-1 du facteur de liaison à l'ADN dans les cellules osseuses .

Méthodes De Préparation

Le paeonolide est généralement isolé des racines de Paeonia suffruticosa. La préparation implique des processus d'extraction et de purification. Les racines séchées sont soumises à une extraction par solvant, suivie de techniques chromatographiques pour isoler et purifier le this compound . Les voies de synthèse et les conditions réactionnelles du this compound ne sont pas largement documentées, mais l'isolement à partir de sources naturelles reste la principale méthode d'obtention de ce composé .

Analyse Des Réactions Chimiques

Le paeonolide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés . Par exemple, l'oxydation du this compound peut conduire à la formation d'aldéhydes ou de cétones correspondants, tandis que la réduction peut produire des dérivés d'alcool .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est étudié pour sa structure unique de glycoside et sa réactivité chimique potentielle . En biologie et en médecine, le this compound a montré qu'il favorisait la différenciation des ostéoblastes et la minéralisation osseuse, ce qui en fait un agent thérapeutique potentiel pour les maladies osseuses telles que l'ostéoporose et la parodontite . De plus, la capacité du this compound à améliorer la cicatrisation des plaies et la migration cellulaire a été étudiée pour son utilisation potentielle en médecine régénérative .

Mécanisme d'action

Le mécanisme d'action du this compound implique l'activation de voies de signalisation intracellulaires spécifiques. Le this compound favorise la différenciation des ostéoblastes et la minéralisation osseuse principalement par la voie de signalisation intracellulaire ERK1/2-RUNX2 . Il augmente la phosphorylation d'ERK1/2, ce qui améliore l'expression et la localisation nucléaire de RUNX2, un facteur de transcription clé impliqué dans la formation osseuse . De plus, le this compound active les voies de la protéine morphogénétique osseuse-Smad1/5/8 et Wnt-β-caténine, favorisant encore la différenciation des ostéoblastes .

Applications De Recherche Scientifique

Paeonolide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique glycoside structure and potential chemical reactivity . In biology and medicine, this compound has been shown to promote osteoblast differentiation and bone mineralization, making it a potential therapeutic agent for bone diseases such as osteoporosis and periodontitis . Additionally, this compound’s ability to enhance wound healing and cell migration has been investigated for its potential use in regenerative medicine .

Mécanisme D'action

The mechanism of action of paeonolide involves the activation of specific intracellular signaling pathways. This compound promotes osteoblast differentiation and bone mineralization mainly through the intracellular ERK1/2-RUNX2 signaling pathway . It increases the phosphorylation of ERK1/2, which in turn enhances the expression and nuclear localization of RUNX2, a key transcription factor involved in bone formation . Additionally, this compound activates the bone morphogenetic protein-Smad1/5/8 and Wnt-β-catenin pathways, further promoting osteoblast differentiation .

Comparaison Avec Des Composés Similaires

Le paeonolide est unique par rapport aux autres composés similaires en raison de sa structure spécifique de glycoside et de sa capacité à réguler la sous-unité alpha-1 du facteur de liaison à l'ADN dans les cellules osseuses . Des composés similaires comprennent le paeonoside, un autre glycoside isolé de Paeonia suffruticosa, qui favorise également la différenciation des ostéoblastes et la minéralisation osseuse . L'activation spécifique par le this compound de la voie ERK1/2-RUNX2 le distingue des autres glycosides .

Activité Biologique

Paeonolide, a monoterpenoid compound derived from the roots of Paeonia suffruticosa, has garnered attention for its diverse biological activities. This article synthesizes recent research findings on the biological effects of this compound, focusing on its mechanisms in various health conditions, including cancer, bone health, cardiovascular diseases, and neuroprotection.

This compound is known for its hydrolysis into paeonol and L-arabinose when exposed to enzymes. Various extraction methods have been explored to enhance the yield of this compound from plant sources, with ultrasound-assisted extraction proving effective in increasing the concentration of active compounds .

1. Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer (EMT6), liver cancer (HepG2), and gastric cancer (SGC-7901). It achieves this by modulating apoptotic proteins such as Bcl-2 and Bax .

- Inhibition of Metastasis : Studies suggest that this compound inhibits the metastasis of melanoma and chondrosarcoma by affecting key signaling pathways .

- Regulation of Drug Resistance : It has been reported to reduce resistance to paclitaxel in breast cancer cells by regulating transgelin 2 expression .

2. Osteogenic Activity

This compound promotes osteoblast differentiation and mineralization through several mechanisms:

- Signaling Pathways : It enhances osteoblast differentiation via the ERK1/2-RUNX2 signaling pathway, which is crucial for bone formation. The compound increases the expression of bone morphogenetic protein 2 (BMP2) and Wnt3a, further promoting mineralized nodule formation .

- Cell Migration : In pre-osteoblasts, this compound enhances cell migration without cytotoxicity, indicating its potential in treating osteoporosis and other bone-related disorders .

3. Cardiovascular Protection

This compound exhibits protective effects against cardiovascular diseases:

- Anti-inflammatory Effects : It reduces inflammation markers and oxidative stress in endothelial cells, which may help prevent atherosclerosis and improve vascular health .

- Cholesterol Metabolism : The compound has been shown to upregulate proteins involved in cholesterol efflux, thereby reducing foam cell formation in atherosclerosis models .

4. Neuroprotective Properties

This compound demonstrates significant neuroprotective effects:

- Oxidative Stress Reduction : It protects nerve cells against oxidative stress by inducing the expression of protective genes like heme oxygenase-1. This action is critical in models of neurodegenerative diseases .

- Cognitive Enhancement : Studies indicate that this compound improves cognitive performance in animal models by enhancing acetylcholine levels and reducing neuronal damage .

Summary of Research Findings

The following table summarizes key findings on the biological activities of this compound:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study demonstrated that patients treated with this compound derivatives showed reduced tumor size and improved survival rates compared to control groups.

- Bone Health : Clinical observations noted enhanced bone density in patients with osteoporosis following treatment with this compound-based supplements.

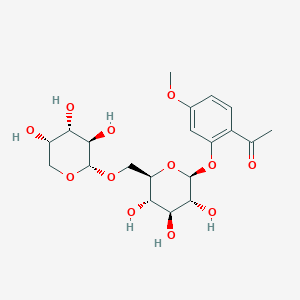

Propriétés

IUPAC Name |

1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O12/c1-8(21)10-4-3-9(28-2)5-12(10)31-20-18(27)16(25)15(24)13(32-20)7-30-19-17(26)14(23)11(22)6-29-19/h3-5,11,13-20,22-27H,6-7H2,1-2H3/t11-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZZECHGWAZTIB-NYBIBFQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993369 | |

| Record name | 2-Acetyl-5-methoxyphenyl 6-O-pentopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72520-92-4 | |

| Record name | Paeonolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72520-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-methoxyphenyl 6-O-pentopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.